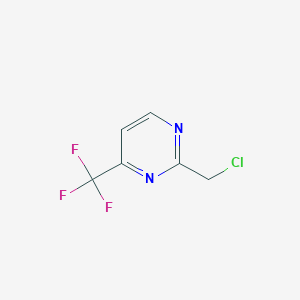

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVIJOALFRBIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717062 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-91-3 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a reactive chloromethyl handle on the pyrimidine scaffold makes this compound a valuable intermediate for the synthesis of a diverse array of biologically active molecules.[1][2][3][4][5] This document details a robust synthetic pathway, explains the rationale behind the experimental choices, and provides step-by-step protocols for both synthesis and characterization. The intended audience includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation and analysis of this important heterocyclic compound.

Introduction: The Significance of Trifluoromethylated Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8][9] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] The high electronegativity and lipophilicity of the -CF3 group can significantly modulate the physicochemical properties of a molecule.[3] Consequently, this compound, with its reactive chloromethyl group, serves as a versatile precursor for introducing the trifluoromethyl-pyrimidine moiety into a wide range of molecular scaffolds, making it a highly sought-after intermediate in the synthesis of novel drug candidates.[10][11]

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed as a multi-step process. The core principle involves the construction of the pyrimidine ring followed by the introduction and modification of the necessary functional groups. A common and effective approach begins with the cyclization of precursors to form a 2-hydroxy-4-(trifluoromethyl)pyrimidine, which is then converted to the corresponding 2-chloro derivative. Subsequent functionalization yields the target chloromethyl compound.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is illustrated below. This approach breaks down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

The initial step involves the cyclocondensation of urea with a suitable trifluoroacetyl derivative, such as ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically catalyzed by a base.[12]

Reaction: Urea + Ethyl 4,4,4-trifluoroacetoacetate → 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Urea | 60.06 | 6.0 g | 0.1 |

| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 18.4 g | 0.1 |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 |

| Ethanol, absolute | 46.07 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add urea and ethyl 4,4,4-trifluoroacetoacetate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., concentrated HCl) to a pH of ~7.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

The hydroxyl group of the pyrimidine ring is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[12]

Reaction: 2-Hydroxy-4-(trifluoromethyl)pyrimidine + POCl₃ → 2-Chloro-4-(trifluoromethyl)pyrimidine[13][14]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| 2-Hydroxy-4-(trifluoromethyl)pyrimidine | 164.09 | 16.4 g | 0.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |

| N,N-Dimethylaniline (catalyst) | 121.18 | 1 mL | - |

Procedure:

-

In a fume hood, carefully add 2-hydroxy-4-(trifluoromethyl)pyrimidine to a flask containing phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) until the pH is ~8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-4-(trifluoromethyl)pyrimidine.[13][14] Purify by column chromatography if necessary.

Step 3: Synthesis of this compound

For a more robust and documented synthesis, an alternative strategy starting from a different precursor might be more efficient. However, based on common organic transformations, the chlorination of a corresponding alcohol is a standard procedure. A hypothetical preceding step would be the synthesis of 2-(hydroxymethyl)-4-(trifluoromethyl)pyrimidine.

Hypothetical Precursor Synthesis: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine

This intermediate could potentially be synthesized from 2-chloro-4-(trifluoromethyl)pyrimidine via a nucleophilic substitution with a protected methanol equivalent, followed by deprotection.

Final Step: Chlorination

Reaction: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine + SOCl₂ → this compound[11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine | 180.11 | 18.0 g | 0.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | 10.7 mL | 0.15 |

| Dichloromethane (anhydrous) | 84.93 | 150 mL | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)-4-(trifluoromethyl)pyrimidine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.[11]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. Expected signals include those for the pyrimidine ring protons and the chloromethyl protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~4.8 | s | 2H | -CH₂Cl |

| ¹H | ~7.5 | d | 1H | Pyrimidine-H |

| ¹H | ~8.8 | d | 1H | Pyrimidine-H |

| ¹³C | ~45 | - | - | -CH₂Cl |

| ¹³C | ~122 (q) | - | - | -CF₃ |

| ¹³C | ~115-165 | - | - | Pyrimidine-C |

| ¹⁹F | ~ -65 | s | 3F | -CF₃ |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₄ClF₃N₂), the expected molecular weight is approximately 196.56 g/mol .[11] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).[16]

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 196/198 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 161 | [M-Cl]⁺ |

| 147 | [M-CH₂Cl]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1350-1100 | C-F stretching (strong) |

| ~800-600 | C-Cl stretching |

Experimental Workflow and Data Management

A systematic workflow is crucial for the successful synthesis and characterization of the target compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a comprehensive and in-depth overview of the synthesis and characterization of this compound. The detailed protocols and explanations of the underlying chemical principles are intended to equip researchers and scientists with the necessary knowledge to confidently prepare and analyze this important building block. The strategic combination of a trifluoromethyl group and a reactive chloromethyl moiety on the pyrimidine ring underscores its significance in the development of novel therapeutic agents. Adherence to the described methodologies and analytical techniques will ensure the successful synthesis and verification of this valuable compound for applications in drug discovery and medicinal chemistry.

References

- Vertex AI Search. SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Organic Chemistry Portal. Pyrimidine synthesis.

- Oriental Journal of Chemistry. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).

- ACS Publications. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.

- Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

- ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis.

- Benchchem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.

- ChemicalBook. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1.

- Benchchem. A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues.

- ChemicalBook. 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2.

- Vertex AI Search. The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis.

- Vertex AI Search. The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations.

- Synblock. CAS 944905-91-3 | this compound.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.

- Benchchem. Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide.

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for.

- Vertex AI Search. Understanding Trifluoromethyl Pyridines in Pharma Synthesis.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2.

- Google Patents. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

- the NIST WebBook. 2-Chloro-4-trifluoromethylpyridine.

- ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.

- ChemicalBook. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8.

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- PubMed. [Research advances in antitumor activities of pyrimidine derivatives].

- MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CAS 944905-91-3 | this compound - Synblock [synblock.com]

- 12. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]

- 13. 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 [chemicalbook.com]

- 14. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The document delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile heterocyclic compound. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors. The content is structured to provide a deep understanding of the causality behind experimental choices and to serve as a practical reference for laboratory applications.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of therapeutic agents, forming the core structure of numerous drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The unique electronic properties of the pyrimidine ring, coupled with the ability to introduce diverse functionalities, make it a privileged structure in drug design. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[2]

This compound (CAS No. 944905-91-3) is a bifunctional reagent that combines the reactive chloromethyl group, a prime site for nucleophilic substitution, with the electronically modifying trifluoromethyl group on the pyrimidine core. This combination makes it a highly valuable intermediate for the synthesis of complex molecular architectures and compound libraries for high-throughput screening. This guide will explore the essential technical aspects of this compound, providing a foundation for its application in synthetic chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 944905-91-3 | [3][4] |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | Likely a colorless to light yellow liquid or low melting solid | Inferred from similar compounds like 2-Chloro-4-(trifluoromethyl)pyrimidine. |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile. | Inferred from the reactivity in these solvents.[5] |

| Storage | Store in a dry, sealed container, likely under inert atmosphere and refrigerated. | General recommendation for reactive halogenated compounds.[3] |

Synthesis and Reactivity

Synthetic Pathway

A plausible synthetic route to this compound would likely involve a multi-step process, starting from a readily available pyrimidine precursor. A generalized and logical synthetic approach is outlined below, based on established organic chemistry principles for the synthesis of similar pyrimidine derivatives.[6][7]

The synthesis can be envisioned to start from a precursor containing the 4-(trifluoromethyl)pyrimidine core, followed by the introduction of the chloromethyl group at the 2-position. A common strategy involves the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: Proposed synthetic pathway for this compound.

Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon of the chloromethyl group. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group enhances the electrophilicity of this carbon, making it highly susceptible to attack by a variety of nucleophiles.[5] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to displace the chloride leaving group, allowing for the facile introduction of diverse functional groups.

Caption: Generalized SN2 mechanism for nucleophilic substitution on this compound.

Under certain conditions, particularly with strong nucleophiles and elevated temperatures, nucleophilic aromatic substitution (SNAr) at the pyrimidine ring could be a competing reaction, though substitution at the chloromethyl group is generally favored.[5][8]

Applications in Drug Development

The 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine scaffold, readily accessible from this compound, is a key structural motif in many biologically active compounds. The trifluoromethyl group often imparts favorable properties such as increased metabolic stability and enhanced binding affinity.[2] Pyrimidine derivatives, in general, have shown a broad spectrum of pharmacological activities, including:

-

Anticancer Agents: Many pyrimidine-based compounds act as kinase inhibitors or antimetabolites, interfering with the proliferation of cancer cells.[1]

-

Antifungal and Antimicrobial Agents: The pyrimidine core is present in several antifungal and antibacterial drugs.[1]

-

Antiviral Therapeutics: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

The ability to easily introduce a wide variety of substituents through the chloromethyl handle makes this compound an invaluable tool for generating compound libraries for drug discovery programs.

Experimental Protocols

The following is a generalized, step-by-step protocol for a typical nucleophilic substitution reaction using this compound. This protocol should be adapted and optimized for specific nucleophiles and desired products.

Protocol: Synthesis of a 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine Derivative

Objective: To synthesize a 2-(substituted-aminomethyl)-4-(trifluoromethyl)pyrimidine via nucleophilic substitution.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 196.56 |

| Amine Nucleophile (e.g., morpholine) | 87.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| Acetonitrile (anhydrous) | 41.05 |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Reagents: Add the amine nucleophile (1.1 eq.) to the stirred solution, followed by the addition of potassium carbonate (2.0 eq.) as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) while monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 944905-91-3 | this compound - Synblock [synblock.com]

- 4. 944905-91-3|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a chloromethyl group and a trifluoromethyl group onto the pyrimidine scaffold imparts unique electronic and steric properties, making a thorough structural characterization by NMR spectroscopy essential for its application in research and development. This guide is designed to offer a detailed interpretation of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures.

The Structural and Spectroscopic Rationale: An Introduction

The pyrimidine core is a fundamental motif in numerous biologically active molecules, including nucleobases. Substitution with a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The chloromethyl (CH₂Cl) group, a reactive handle, allows for further synthetic modifications. Understanding the precise arrangement and electronic environment of each atom within this compound is paramount for predicting its reactivity and biological interactions. NMR spectroscopy serves as the primary tool for this purpose, providing a detailed atomic-level map of the molecule's structure.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.8 - 9.2 | Doublet (d) | JH5-H6 ≈ 4.0 - 5.0 Hz |

| H-6 | 7.6 - 8.0 | Doublet (d) | JH6-H5 ≈ 4.0 - 5.0 Hz |

| -CH₂Cl | 4.8 - 5.2 | Singlet (s) | N/A |

Expert Rationale for Predicted ¹H NMR Assignments

-

Aromatic Protons (H-5 and H-6): The pyrimidine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The H-5 proton is predicted to be the most downfield signal, likely appearing between δ 8.8 and 9.2 ppm. This significant deshielding is attributed to its position adjacent to two nitrogen atoms and the strong electron-withdrawing trifluoromethyl group at the C-4 position. The H-6 proton is expected to resonate at a slightly higher field, between δ 7.6 and 8.0 ppm. These two protons will appear as doublets due to coupling with each other (JH5-H6).

-

Methylene Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are therefore expected to appear as a singlet. The presence of the adjacent electronegative chlorine atom will cause a downfield shift, placing this signal in the range of δ 4.8 to 5.2 ppm. This prediction is consistent with the chemical shift of the chloromethyl protons in the analogous compound, 2-(chloromethyl)pyrimidine hydrochloride.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic quartet splitting for the CF₃ carbon and the adjacent C-4 carbon due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 165 - 170 | Singlet | N/A |

| C-4 | 155 - 160 | Quartet (q) | ¹JCF ≈ 270 - 280 Hz |

| C-5 | 120 - 125 | Doublet of Quartets (dq) | ¹JCH ≈ 170-180 Hz, ³JCF ≈ 4-6 Hz |

| C-6 | 150 - 155 | Doublet (d) | ¹JCH ≈ 180-190 Hz |

| -CH₂Cl | 45 - 50 | Triplet (t) | ¹JCH ≈ 150-160 Hz |

| -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 270 - 280 Hz |

Expert Rationale for Predicted ¹³C NMR Assignments

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6 are expected to be the most downfield due to their direct attachment to nitrogen. The C-4 carbon will be significantly influenced by the trifluoromethyl group, appearing as a quartet in the proton-decoupled spectrum due to strong one-bond coupling with the three fluorine atoms (¹JCF). The C-5 carbon will also exhibit coupling to the trifluoromethyl group, likely a smaller three-bond coupling (³JCF), resulting in a quartet in the proton-decoupled spectrum. In a proton-coupled spectrum, this signal would be a doublet of quartets.

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to resonate in the upfield region, typically between δ 45 and 50 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[4] The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Sample Filtration: To ensure optimal spectral resolution, it is crucial to have a sample free of particulate matter. If any solids are present after dissolving the sample, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

-

Referencing: Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed rationale behind the predicted chemical shifts and coupling patterns, along with the provided experimental protocols, offers a solid foundation for researchers working with this compound. The unique spectral features arising from the trifluoromethyl and chloromethyl substituents make NMR spectroscopy an indispensable tool for confirming the identity and purity of this important synthetic intermediate.

References

-

MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: A Methodological Framework

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group onto the pyrimidine scaffold suggests its utility in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2] This technical guide presents a comprehensive methodological framework for the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction (SC-XRD). While a solved crystal structure for this specific compound is not publicly available as of the writing of this guide, the protocols and analyses detailed herein provide a robust roadmap for its determination and offer insights into its anticipated structural features. This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel heterocyclic compounds.

Introduction: The Rationale for Structural Elucidation

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several FDA-approved drugs.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] Concurrently, the 2-(chloromethyl) substituent provides a reactive handle for facile derivatization, enabling the exploration of chemical space in drug discovery campaigns.[2]

A definitive determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is paramount.[4] This analysis would provide precise information on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the crystal packing. Such data is invaluable for understanding the compound's solid-state properties, predicting its behavior in different environments, and informing the design of new molecules with improved pharmacological profiles.

Proposed Synthesis and Crystallization Strategy

A plausible synthetic route to this compound can be adapted from established protocols for related pyrimidine derivatives.[5][6] The synthesis would likely involve the chlorination of a precursor alcohol, a common transformation in the preparation of such intermediates.

Synthesis of this compound

A potential synthetic pathway could start from (2-chloropyrimidin-4-yl)methanol, with subsequent reaction steps to introduce the trifluoromethyl group and modify the chloromethyl moiety as needed. However, a more direct approach, if starting materials are available, would be the chlorination of 2-methyl-4-(trifluoromethyl)pyrimidine.

Experimental Protocol: Chlorination

-

Starting Material: 2-Methyl-4-(trifluoromethyl)pyrimidine.

-

Reagents: N-Chlorosuccinimide (NCS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Procedure: a. Dissolve 2-methyl-4-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen solvent. b. Add N-Chlorosuccinimide (1.1 eq) and the radical initiator (0.1 eq). c. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture to remove succinimide. f. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product via column chromatography on silica gel to yield this compound.

Single Crystal Growth

The successful growth of high-quality single crystals is the most critical and often challenging step for SC-XRD analysis.[4] The choice of solvent and crystallization method is key.

Methodology:

-

Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile) and their mixtures should be screened.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days at a constant temperature.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled, which can induce crystallization. This can be achieved by placing the solution in a programmable cooling incubator or by moving it from a warmer to a cooler environment.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[4][7] The following protocol outlines the standard workflow for data collection and structure refinement.

Experimental Workflow

Caption: Experimental workflow for crystal structure determination.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, selected, and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by the collection of a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly employed.[7]

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors.[7] Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features and Intermolecular Interactions

Based on the known effects of trifluoromethyl and chloro substituents on aromatic systems, several key structural features and intermolecular interactions can be anticipated in the crystal lattice of this compound.

-

Influence of the Trifluoromethyl Group: The -CF3 group is strongly electron-withdrawing and can influence the electronic properties of the pyrimidine ring. It is also known to participate in weak intermolecular interactions, such as C–H···F–C hydrogen bonds and C–F···F–C contacts.[8][9] These interactions can play a significant role in the overall crystal packing.

-

Halogen Bonding: The chlorine atom of the chloromethyl group can act as a halogen bond donor, forming interactions with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring.

-

π-π Stacking: Trifluoromethylation can enhance π-π stacking interactions between aromatic rings by increasing the molecular quadrupole moment.[10] It is plausible that the pyrimidine rings will engage in offset π-π stacking to stabilize the crystal structure.

Hypothetical Molecular and Packing Diagram

Caption: Hypothetical intermolecular interactions.

Data Presentation

Should the crystal structure be determined, the crystallographic data would be presented in a standardized tabular format.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₄ClF₃N₂ |

| Formula Weight | 196.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

| Absorption Coeff. (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal Size (mm³) | Value to be determined |

| θ range for data coll. (°) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| R_int | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Conclusion

This technical guide has outlined a comprehensive and authoritative methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While the crystal structure is not yet publicly known, the protocols described herein provide a clear and robust pathway for its determination. The anticipated structural features, including the influential role of the trifluoromethyl group and the potential for halogen bonding and π-π stacking, highlight the importance of this analysis. The elucidation of this crystal structure will provide critical insights for medicinal chemists and materials scientists, facilitating the rational design of novel compounds with enhanced properties and therapeutic potential.

References

-

Molecules, "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives", [Link]

-

PubMed, "Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives", [Link]

-

ResearchGate, "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives", [Link]

-

PubMed, "Effects of aromatic trifluoromethylation, fluorination, and methylation on intermolecular π-π interactions", [Link]

-

Ningbo Inno Pharmchem Co., Ltd., "The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery", [Link]

-

Thieme Chemistry, "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines", [Link]

-

ResearchGate, "Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis", [Link]

-

Royal Society of Chemistry, "Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides", [Link]

-

ResearchGate, "A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF", [Link]

-

Royal Society of Chemistry, "Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses", [Link]

-

PubChem, "4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369", [Link]

- Google Patents, "US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine",

-

PubMed Central, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients", [Link]

-

Frontiers, "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety", [Link]

-

ACS Omega, "Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies", [Link]

-

PubChem, "2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531", [Link]

-

PubChemLite, "2-(chloromethyl)pyridine-4-sulfonyl fluoride", [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Trifluoromethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. mdpi.com [mdpi.com]

- 8. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Effects of aromatic trifluoromethylation, fluorination, and methylation on intermolecular π-π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine in Organic Solvents

Introduction: The Pivotal Role of a Key Building Block

In the landscape of modern pharmaceutical and agrochemical development, the synthesis of complex molecular architectures with high precision is paramount. 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, a heterocyclic compound with the chemical formula C₆H₄ClF₃N₂, stands out as a critical intermediate in this endeavor.[1] Its unique structure, featuring a reactive chloromethyl group, a stabilizing pyrimidine core, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for creating novel bioactive molecules.[2][3][4][5] The trifluoromethyl moiety, in particular, is known to enhance crucial drug properties such as metabolic stability and lipophilicity, leading to improved pharmacokinetic profiles.[2][6]

A thorough understanding of the solubility of this intermediate in various organic solvents is not merely an academic exercise; it is a fundamental requirement for its effective use. Solubility data governs critical aspects of process development, including reaction kinetics, purification strategies like crystallization, and the formulation of final products.[7][8] Poor solubility can lead to inefficient reactions, low yields, and challenges in achieving desired purity standards. This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, chemists, and drug development professionals who handle this pivotal compound.

I. Theoretical Foundations of Solubility

The dissolution of a solid crystalline solute, such as this compound, into a liquid solvent is a complex thermodynamic process. It can be conceptualized as a three-step energetic cycle:

-

Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent Cavity Formation: Energy is needed to create a space or cavity within the solvent to accommodate the solute molecule.

-

Solvation: Energy is released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions (solvation).

The overall enthalpy of the solution is the sum of these energy changes. The spontaneity of the dissolution process is determined by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. For dissolution to occur spontaneously, ΔG must be negative.

Several key factors influence this equilibrium:

-

"Like Dissolves Like": This principle is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, arising from the nitrogen atoms in the pyrimidine ring and the halogen substituents, suggests a preference for polar organic solvents.[9]

-

Temperature: For most solid solutes, the dissolution process is endothermic (ΔH > 0). Consequently, according to the principles of thermodynamics, increasing the temperature will increase solubility.[9][10][11][12]

-

Molecular Structure: The specific functional groups on the solute molecule dictate its interactions with the solvent. The trifluoromethyl group enhances lipophilicity, while the pyrimidine nitrogens can act as hydrogen bond acceptors. The reactive chloromethyl group introduces a complication, as it can undergo nucleophilic substitution with protic solvents (e.g., alcohols, water), leading to degradation rather than simple dissolution.[13] This reactivity underscores the importance of choosing appropriate, non-nucleophilic aprotic solvents for stable stock solutions.[13]

II. Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium shake-flask method is a widely accepted gold standard for determining the thermodynamic solubility of a compound.[7][8][12] It measures the true equilibrium solubility where the solution is saturated with the solute.

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a sealed vial containing a precise, known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.[7][10]

-

Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or water bath. Agitate the mixture for an extended period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the solid and liquid phases.[8][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a pre-established calibration curve.[7] The resulting concentration represents the thermodynamic solubility at that specific temperature.

III. Solubility Profile in Common Organic Solvents

While specific experimental solubility data for this compound is not widely published, valuable insights can be drawn from its structural analogue, 2-(chloromethyl)pyrimidine hydrochloride. The data for this related compound provides a strong indication of the types of solvents in which the target molecule will be most soluble.

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | 30 | [14] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 20 | [14] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 | [14] |

| Ethanol | Polar Protic | 2 | [14] |

Analysis of Solubility Trends:

-

High Solubility in Polar Aprotic Solvents: The highest solubility is observed in polar aprotic solvents like DMF and DMSO. These solvents possess high dipole moments and can effectively solvate the polar pyrimidine ring without the risk of reacting with the chloromethyl group.[13] This makes them excellent choices for preparing stock solutions for synthetic reactions.

-

Moderate Aqueous Solubility: The moderate solubility in PBS suggests some degree of water compatibility, likely due to the polar nature of the pyrimidine core. However, the presence of water poses a significant risk of hydrolysis of the chloromethyl group to the corresponding alcohol, 2-(hydroxymethyl)pyrimidine.[13]

-

Low Solubility in Protic Solvents: The significantly lower solubility in ethanol, a polar protic solvent, is noteworthy. This can be attributed to two factors: a less favorable solvation environment compared to DMF/DMSO and, more critically, the potential for the solvent to act as a nucleophile and react with the compound, leading to degradation.[13] Therefore, protic solvents are generally not recommended for storing this compound.[13]

IV. Key Factors Influencing Dissolution

The interplay between the solute and solvent dictates the final solubility. For this compound, the following relationships are critical.

-

Solvent Polarity: As demonstrated by the data, polar aprotic solvents are most effective. Their ability to stabilize the polar pyrimidine ring through dipole-dipole interactions is a primary driver of solubility.

-

Temperature: In line with thermodynamic principles, the solubility of pyrimidine derivatives generally increases with a rise in temperature.[10][11] This allows for the preparation of supersaturated solutions, which can be a key strategy in crystallization processes for purification.

-

Chemical Stability: The reactivity of the chloromethyl group is a critical, practical limitation. The choice of solvent must prioritize the chemical stability of the solute. For long-term storage or for reactions where the chloromethyl group must remain intact, anhydrous aprotic solvents are mandatory. Any presence of nucleophiles, including water, can lead to the formation of impurities.[13]

V. Conclusion and Recommendations

This compound is an indispensable building block in medicinal and agricultural chemistry. Maximizing its utility requires a robust understanding of its solubility characteristics. This guide has established that the compound exhibits the highest solubility in polar aprotic solvents such as DMF and DMSO, making them the recommended media for preparing stock solutions and conducting synthetic transformations.

Conversely, due to the high reactivity of the chloromethyl group, protic solvents like alcohols and the presence of water should be avoided to prevent degradation and ensure the integrity of the compound. All solubility determinations should be conducted using rigorous, validated methods like the isothermal shake-flask technique to ensure data accuracy. For professionals in drug discovery and process chemistry, this knowledge is crucial for optimizing reaction conditions, streamlining purification, and ultimately accelerating the development of new chemical entities.

References

- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

- Baluja, S., & Bhatt, M. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(10), 861-866.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. PubChem.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine.

- National Institutes of Health (NIH). (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

- Solubility of Things. (n.d.). Pyrimidine.

- Unknown Source. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K.

- BenchChem. (n.d.). 2-(Chloromethyl)pyrimidine hydrochloride solubility data.

- ChemicalBook. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1.

- Synblock. (n.d.). CAS 944905-91-3 | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis.

- BenchChem. (n.d.). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

- ChemicalBook. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine.

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine 99%.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Unknown Source. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Unknown Source. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.

- MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.

Sources

- 1. CAS 944905-91-3 | this compound - Synblock [synblock.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. benchchem.com [benchchem.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Stability and Storage of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Executive Summary

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis, valued for the unique physicochemical properties imparted by its trifluoromethyl and pyrimidine moieties. However, its utility is intrinsically linked to its chemical integrity. The presence of a highly reactive chloromethyl group renders the molecule susceptible to degradation, primarily through nucleophilic substitution pathways. This guide provides a comprehensive analysis of the compound's chemical stability, elucidates its principal degradation mechanisms, and establishes rigorous protocols for its storage and handling. We will explore the causal factors behind its instability—namely moisture, temperature, and light—and present detailed experimental workflows for conducting forced degradation studies and developing stability-indicating analytical methods. Adherence to the principles and protocols outlined herein is paramount for researchers, scientists, and drug development professionals to ensure the reliability of their starting materials, the reproducibility of their synthetic outcomes, and the overall quality of their final products.

Physicochemical Profile

A foundational understanding of the compound's physicochemical properties is essential for its proper handling and for predicting its behavior in various chemical environments. While specific experimental data for this exact molecule is sparse, we can infer its properties from closely related structural analogs and supplier technical data.

Table 1: Key Physicochemical Properties of this compound and Analogs

| Property | Value / Information | Source |

| Chemical Name | This compound | - |

| CAS Number | 120568-07-2 | - |

| Molecular Formula | C₆H₄ClF₃N₂ | - |

| Molecular Weight | 196.56 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | ~60 °C at 10 mmHg (for 2-Chloro-4-(trifluoromethyl)pyrimidine) | [1] |

| Density | ~1.513 g/mL at 25 °C (for 2-Chloro-4-(trifluoromethyl)pyrimidine) | [1] |

| Solubility | Soluble in aprotic organic solvents (e.g., DMF, DMSO); reactive in protic solvents (e.g., water, ethanol).[2] | [3][4] |

Core Chemical Stability and Degradation Analysis

The stability of this compound is dictated by the interplay of its three core structural components: the highly reactive chloromethyl group, the stable trifluoromethyl group, and the aromatic pyrimidine ring.

Intrinsic Molecular Reactivity

-

The Chloromethyl Group (-CH₂Cl): This functional group is the primary locus of instability. The carbon atom is electrophilic and highly susceptible to nucleophilic attack (Sɴ2 reactions). The presence of the electron-withdrawing pyrimidine ring further activates this position, making it an excellent leaving group. Consequently, the molecule is highly reactive towards nucleophiles, with water being the most ubiquitous and problematic in a laboratory setting.[2][5]

-

The Trifluoromethyl Group (-CF₃): The C-F bond is one of the strongest in organic chemistry, imparting exceptional metabolic and chemical stability to the -CF₃ group.[6][7] It is generally resistant to degradation under common synthetic conditions. However, under forcing conditions, such as strong alkali, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid.[6]

-

The Pyrimidine Ring: As a heterocyclic aromatic system, the pyrimidine ring is generally stable. Its degradation typically requires harsh conditions not encountered during standard storage or use. Known biological and chemical degradation pathways involve initial reduction of the C5-C6 double bond before ring cleavage, a process not expected to occur spontaneously under storage conditions.[8][9][10][11]

Principal Degradation Pathways

The primary threat to the integrity of this compound is degradation initiated by environmental factors.

-

Hydrolysis: This is the most significant and probable degradation pathway. In the presence of moisture, the chloromethyl group readily undergoes hydrolysis to yield 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine and hydrochloric acid.[2][5] This conversion not only consumes the active reagent but also introduces impurities that can interfere with subsequent reactions. The reaction is autocatalytic as the generated HCl can lower the pH, although the primary mechanism is direct nucleophilic attack by water.

-

Thermal Decomposition: Like many halogenated organic compounds, this molecule may decompose at elevated temperatures.[12][13] Decomposition can lead to the release of hazardous and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[14]

-

Photodegradation: Aromatic and trifluoromethyl-containing compounds can be sensitive to UV light.[6][15] Exposure to light, particularly short-wavelength UV, may induce radical formation and lead to complex degradation product profiles.

Key Factors Influencing Stability

The rate and extent of degradation are directly influenced by several external factors. Understanding and controlling these factors is the cornerstone of maintaining the compound's purity.

Caption: Factors influencing the stability of the title compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required, focusing on strict environmental control.

Long-Term Storage

The primary objective for long-term storage is to minimize exposure to moisture and heat. The consensus from safety data sheets and technical guides for analogous reactive intermediates provides a clear directive.

-

Temperature: Store at or below -20°C.[3][4] This significantly reduces the rate of hydrolytic and thermal degradation pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.

-

Container: Use a tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). The amber glass protects the compound from light.[16]

Short-Term and In-Use Handling

During experimental use, exposure to the ambient environment is unavoidable but must be minimized.

-

Inert Atmosphere: Always handle the compound in a glove box or under a positive pressure of inert gas.

-

Fresh Solutions: Prepare solutions immediately before use. Do not store stock solutions in protic or potentially wet solvents. Aprotic solvents like anhydrous DMF or DMSO are suitable for preparing solutions for immediate use, but long-term stability in these solvents is not guaranteed.[2]

-

Avoid Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing any moisture into the main storage container. Aliquoting the compound into smaller, single-use vials upon receipt is highly recommended to preserve the integrity of the bulk material.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, water, and other nucleophiles such as alcohols and amines, as these will readily react with the chloromethyl group.[2][14][16]

Table 2: Summary of Recommended Storage Conditions

| Condition | Temperature | Atmosphere | Duration | Rationale |

| Long-Term | -20°C | Inert Gas (Ar, N₂) | ≥ 4 years[3][4] | Minimizes hydrolysis and thermal degradation. |

| Shipping/Short-Term | Room Temperature | Tightly Sealed | Short-term | Stable for transport, but should be moved to long-term storage upon receipt.[3] |

Experimental Workflow: Stability Assessment

A robust stability assessment is a self-validating system. It proactively identifies degradation products and establishes an analytical method to monitor the compound's purity over time. This process is critical for quality control and for troubleshooting synthetic reactions.

Rationale for Forced Degradation Studies

Forced degradation (or stress testing) is an essential process where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[6] The primary goals are:

-

To identify the likely degradation products that could form under normal storage conditions.

-

To elucidate the degradation pathways of the molecule.

-

To generate samples of degradants necessary for the development and validation of a stability-indicating analytical method.

Caption: Experimental workflow for stability assessment.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation: Prepare stock solutions of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours. Dissolve in the analysis solvent afterward.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (providing both UV and visible output, as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil.

-

Control Sample: Store a stock solution sample at -20°C, protected from light.

-

Analysis: Analyze all stressed samples and the control sample using a developed stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all process impurities and degradation products generated during stress testing.[3]

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is versatile for a wide range of small molecules.

-

Mobile Phase Screening:

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples.

-

-

Wavelength Selection: Use a Photo Diode Array (PDA) detector to monitor the elution. Identify the wavelength of maximum absorbance (λmax) for the parent compound and check if the degradation products have different UV spectra.

-

Method Optimization:

-

Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and the nearest eluting impurity peak.

-

The goal is to demonstrate "peak purity" for the parent compound in the presence of its degradants.

-

-

Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to confirm it is suitable for its intended purpose.[3]

Conclusion

The chemical stability of this compound is fundamentally governed by the high reactivity of its chloromethyl group. This functional group makes the molecule an effective synthetic building block but also its primary point of vulnerability, especially to hydrolysis. The trifluoromethyl group and pyrimidine ring, while robust, do not protect the molecule from this primary degradation pathway. Therefore, ensuring the quality and reliability of this reagent is critically dependent on stringent control of its environment. By implementing the recommended storage protocols—low temperature, inert atmosphere, and protection from light and moisture—and by understanding its degradation profile through systematic stability studies, researchers can confidently utilize this valuable intermediate to achieve reproducible and high-purity outcomes in their synthetic endeavors.

References

-

Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118(1), 209-216. Available at: [Link]

-

Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]

-

Zhang, Z., et al. (2023). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. ResearchGate. Available at: [Link]

-

Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969–2980. Available at: [Link]

-

Matouš, J., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13915–13927. Available at: [Link]

-

Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

- Cerecedo, L. R., et al. (1955). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Journal of the American Chemical Society.

-

Gustafson, J. L., et al. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. Available at: [Link]

-

Organic Letters. (2023). Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. Available at: [Link]

-

Gustafson, J. L., et al. (2022). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Stability of trifluoromethoxide anion. Available at: [Link]

-

D'Auria, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. Available at: [Link]

-

van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways. ResearchGate. Available at: [Link]

- Andersen, G., et al. (2008). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. The Journal of Biological Chemistry.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

-

Xu, D., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

-

Larhed, M., et al. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]